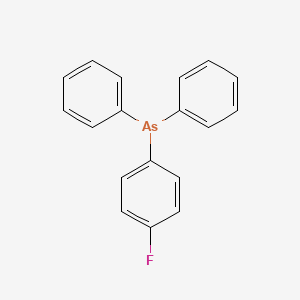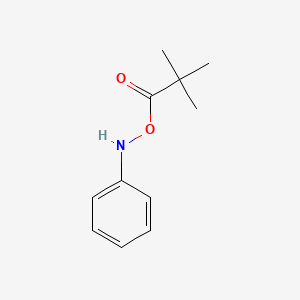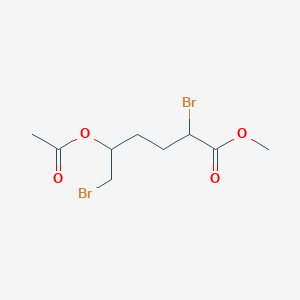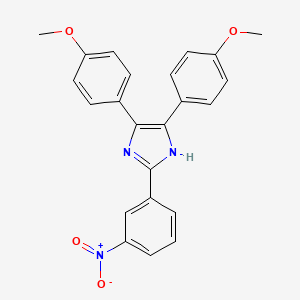
(4-Fluorophenyl)(diphenyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorophenyl)(diphenyl)arsane is an organoarsenic compound characterized by the presence of a fluorophenyl group and two diphenyl groups attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(diphenyl)arsane typically involves the reaction of (4-fluorophenyl)magnesium bromide with diphenylarsine chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions: (4-Fluorophenyl)(diphenyl)arsane can undergo various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic oxides or other higher oxidation state compounds.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl₃) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Arsenic oxides or arsenic acids.
Substitution: Various substituted phenylarsanes.
Coupling Reactions: Biaryl compounds with fluorophenyl and diphenyl groups.
科学研究应用
(4-Fluorophenyl)(diphenyl)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of arsenic-based therapeutics.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
作用机制
The mechanism of action of (4-Fluorophenyl)(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Similar Compounds:
(4-Fluorophenyl)(phenyl)arsane: Contains one phenyl group instead of two.
(4-Chlorophenyl)(diphenyl)arsane: Contains a chlorophenyl group instead of a fluorophenyl group.
(4-Bromophenyl)(diphenyl)arsane: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
属性
| 113106-96-0 | |
分子式 |
C18H14AsF |
分子量 |
324.2 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-diphenylarsane |
InChI |
InChI=1S/C18H14AsF/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI 键 |
PBVVTJMBSSSLHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

